Bis(docosanoyloxy)(dioctyl)stannane
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Overview
Description
Bis(docosanoyloxy)(dioctyl)stannane is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely used in various industrial applications due to their unique chemical properties. This compound, in particular, is known for its role as a catalyst in polymerization reactions and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(docosanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with docosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+2Docosanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Bis(docosanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Bis(docosanoyloxy)(dioctyl)stannane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Mechanism of Action
The mechanism by which Bis(docosanoyloxy)(dioctyl)stannane exerts its effects involves its ability to act as a catalyst. The tin atom in the compound can coordinate with various substrates, facilitating chemical reactions by lowering the activation energy. This coordination can occur through the formation of intermediate complexes, which then undergo further reactions to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Dioctyltin dilaurate: Another organotin compound with similar catalytic properties.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness
Bis(docosanoyloxy)(dioctyl)stannane is unique due to its specific structure, which imparts distinct catalytic properties. Its long-chain docosanoic acid groups provide stability and solubility in organic solvents, making it particularly useful in industrial applications where such properties are desired.
Properties
CAS No. |
126348-73-0 |
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Molecular Formula |
C60H120O4Sn |
Molecular Weight |
1024.3 g/mol |
IUPAC Name |
[docosanoyloxy(dioctyl)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-5-7-8-6-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
XLAUUFJKYLULDE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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